4-Ethoxy-1H-imidazole
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Overview
Description
4-Ethoxy-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of ethylamine with glyoxal and ammonia, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
4-Ethoxy-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxy-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The ethoxy group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Imidazole: The parent compound, known for its broad range of biological activities.
1-Methylimidazole: A derivative with a methyl group, used in various chemical reactions.
2-Ethyl-4-methylimidazole: Another derivative with different substituents, used in industrial applications.
Uniqueness of 4-Ethoxy-1H-imidazole: This makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C5H8N2O |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
5-ethoxy-1H-imidazole |
InChI |
InChI=1S/C5H8N2O/c1-2-8-5-3-6-4-7-5/h3-4H,2H2,1H3,(H,6,7) |
InChI Key |
CZBLTDUWRUKPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=CN1 |
Origin of Product |
United States |
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